

Toxicological Profile of 3-Aminophenyl dimethylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122

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Disclaimer: Direct empirical toxicological data for **3-Aminophenyl dimethylcarbamate** (CAS No. 19962-04-0) is not readily available in the public domain. This technical guide provides a comprehensive toxicological profile based on the chemical properties of the compound, its structural similarity to other carbamates, and its classification as an impurity of the drug Neostigmine. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of its potential hazards.

Chemical and Physical Properties

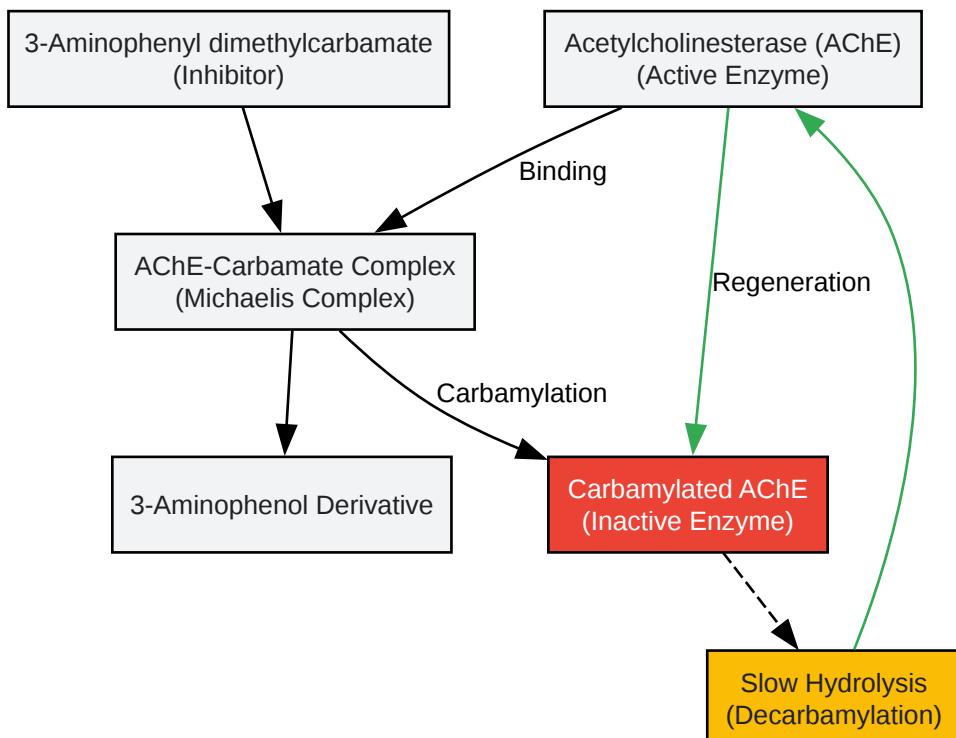
3-Aminophenyl dimethylcarbamate is a carbamate ester. Its fundamental properties are summarized in the table below.[\[1\]](#)

Property	Value
IUPAC Name	(3-aminophenyl) N,N-dimethylcarbamate
Synonyms	3-aminophenyl N,N-dimethylcarbamate, Neostigmine Impurity 4
CAS Number	19962-04-0
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.20 g/mol
Appearance	Data not available
Solubility	Data not available

Anticipated Mechanism of Action: Cholinesterase Inhibition

Carbamates are a well-established class of compounds known to act as cholinesterase inhibitors.^[2] This inhibition is the primary mechanism of their biological and toxicological effects. The process involves the carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system. While this inhibition is reversible, the decarbamylation rate is significantly slower than the deacetylation of the natural substrate, leading to a prolonged duration of action.

General Mechanism of Acetylcholinesterase Inhibition by Carbamates

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Mechanism of Cholinesterase Inhibition.

Inferred Toxicological Profile from Structural Analogs

Due to the absence of direct toxicological data for **3-Aminophenyl dimethylcarbamate**, information from structurally related compounds is crucial for a preliminary hazard assessment.

Acute Toxicity

The acute toxicity of carbamates can be significant, primarily due to their effects on the nervous system. While no specific LD₅₀ values are available for **3-Aminophenyl dimethylcarbamate**, hazard classifications for the structurally similar compound 3-(Dimethylamino)phenol (CAS No. 99-07-0) provide an indication of potential acute effects.

Table 1: Hazard Classifications for 3-(Dimethylamino)phenol[3][4][5]

Hazard Statement	Classification
Harmful if swallowed	Acute oral toxicity, Category 4
Harmful in contact with skin	Acute dermal toxicity, Category 4
Causes skin irritation	Skin Corrosion/Irritation, Category 2
Causes serious eye irritation	Serious Eye Damage/Eye Irritation, Category 2
Harmful if inhaled	Acute Inhalation Toxicity, Category 4
May cause respiratory irritation	Specific target organ toxicity (single exposure), Category 3

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of **3-Aminophenyl dimethylcarbamate** is unknown. However, some carbamate esters have been investigated for these endpoints. For instance, neostigmine, for which the target compound is an impurity, has been evaluated for genotoxicity. FDA reviews indicate that neostigmine methylsulfate was not mutagenic or clastogenic in a battery of tests, including an *in vitro* chromosome aberration assay in human peripheral blood lymphocytes and an *in vivo* rat bone marrow micronucleus assay.[2] It is important to note that the genotoxic potential of an impurity may differ from that of the parent compound.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of **3-Aminophenyl dimethylcarbamate** are available. For neostigmine, a pre- and postnatal development study in rats showed no adverse effects on various developmental parameters at doses up to 8.1 mcg/kg/day.[2] General methodologies for assessing developmental and reproductive toxicity (DART) involve treating animals during different life stages and evaluating outcomes such as fertility, embryonic and fetal development, and postnatal development.[6][7]

Representative Experimental Protocols

The following sections describe standard methodologies for key toxicological assessments that would be relevant for **3-Aminophenyl dimethylcarbamate**.

Acute Oral Toxicity (LD50) Determination

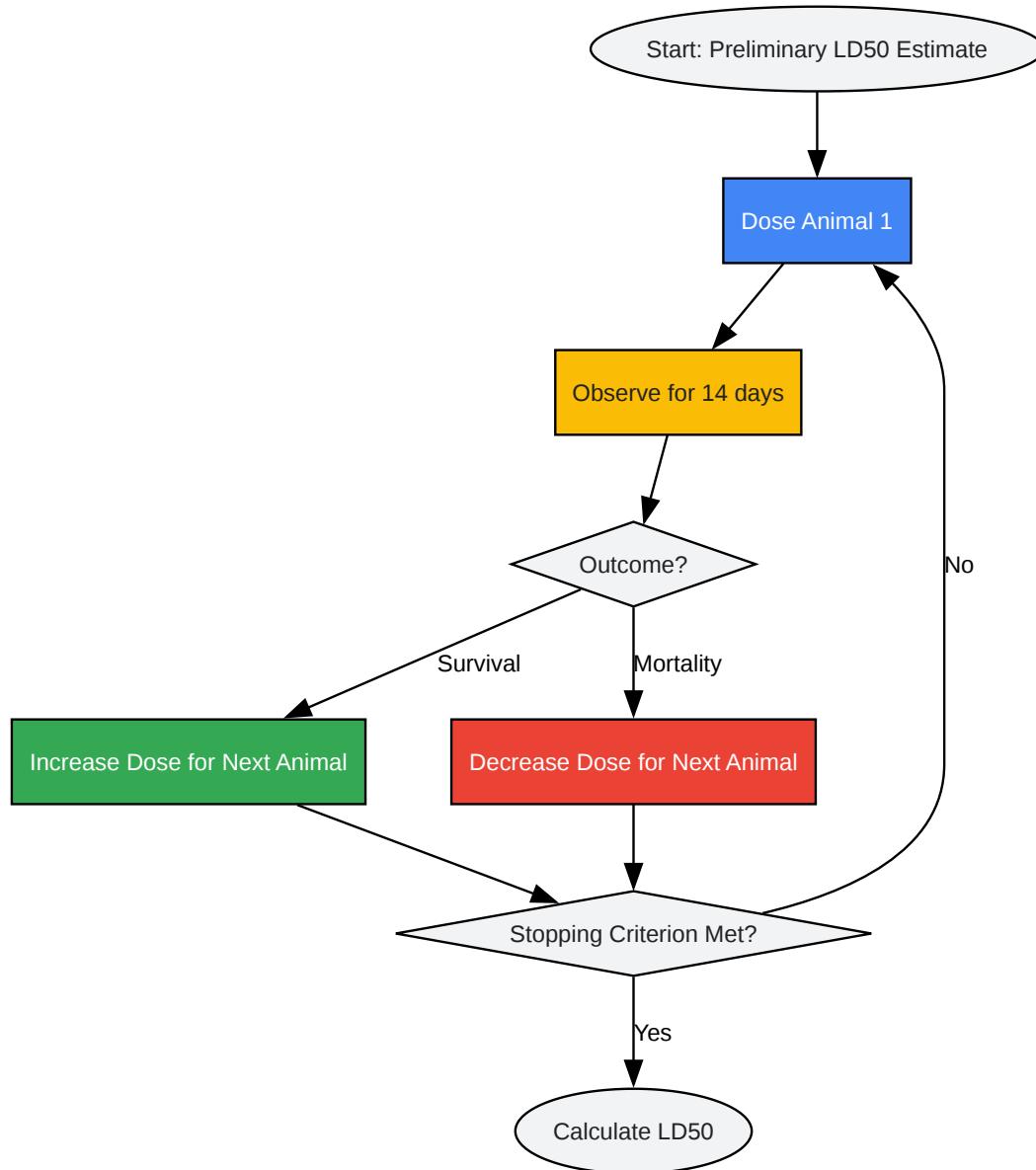
A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described in OECD Test Guideline 425.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

- **Animal Model:** Typically, female rats from a standard strain are used.
- **Dosage:** A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.
- **Observation:** The animal is observed for signs of toxicity and mortality over a 14-day period.
- **Sequential Dosing:** If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
- **Endpoint:** The dosing continues until a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Workflow for Acute Oral Toxicity (Up-and-Down Procedure)

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Acute Oral Toxicity Testing Workflow.

In Vitro Mammalian Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells, as outlined in OECD Test Guideline 473.

Objective: To assess the clastogenic potential of a test substance.

Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.
- **Exposure:** Cultures are treated with the test substance at various concentrations, with and without metabolic activation (e.g., S9 mix).
- **Harvest:** After a suitable treatment period, cells are treated with a metaphase-arresting agent (e.g., colcemid).
- **Slide Preparation:** Cells are harvested, subjected to hypotonic treatment, fixed, and spread onto microscope slides.
- **Analysis:** Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

Conclusion

The toxicological profile of **3-Aminophenyl dimethylcarbamate** remains largely uncharacterized through direct experimental studies. Based on its chemical structure as a carbamate, the primary mechanism of toxicity is anticipated to be the inhibition of acetylcholinesterase, leading to potential neurotoxic effects. Data from the structurally related compound 3-(Dimethylamino)phenol suggest that **3-Aminophenyl dimethylcarbamate** may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation. The genotoxic and carcinogenic potential is unknown, although the parent drug, neostigmine, has not shown genotoxic activity in several assays.

Given the significant data gaps, it is imperative that any handling of **3-Aminophenyl dimethylcarbamate** be conducted with appropriate personal protective equipment and

engineering controls. For a definitive risk assessment, empirical toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity, are required.

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